molecular formula C9H9BrINO B14064810 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one

Cat. No.: B14064810
M. Wt: 353.98 g/mol
InChI Key: DMWOOEMKDVCVIH-UHFFFAOYSA-N
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Description

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of amino, iodine, and bromine functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(5-Amino-2-iodophenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of corresponding ketones.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-iodophenyl)-3-bromopropan-2-one is not well-documented. its reactivity is primarily due to the presence of the amino, iodine, and bromine functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(5-amino-2-iodophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrINO/c10-5-8(13)4-6-3-7(12)1-2-9(6)11/h1-3H,4-5,12H2

InChI Key

DMWOOEMKDVCVIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CBr)I

Origin of Product

United States

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